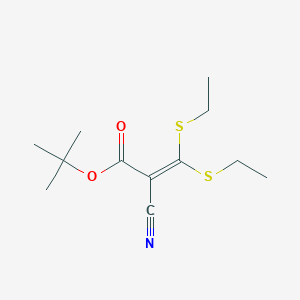

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIPZTXCYCMJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=C(C#N)C(=O)OC(C)(C)C)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of tert-butyl acrylate with ethylsulfanyl compounds in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound in high purity .

Types of Reactions:

Oxidation: Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl groups can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, resulting in specific biological or chemical effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The tert-butyl derivative differs from its analogs primarily in its ester group (tert-butyl vs. ethyl/methyl) and sulfanyl substituents (ethyl vs. methyl). Key physicochemical parameters are compared below:

Key Observations :

- Molar Mass : The tert-butyl derivative has a higher molecular weight due to its bulkier ester group, which may reduce volatility and increase steric hindrance in reactions.

- Solubility: Ethyl and methyl analogs exhibit solubility in methanol, whereas the tert-butyl variant is expected to have lower polarity, favoring non-polar solvents.

- Thermal Stability : The ethyl analog’s boiling point (315.6°C) suggests moderate thermal stability, a trait likely shared with the tert-butyl compound due to similar sulfide substituents.

Actividad Biológica

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C₁₂H₁₉NO₂S₂. It features a tert-butyl group, a cyano group, and two ethylsulfanyl groups attached to a prop-2-enoate backbone. This compound has garnered attention in various fields due to its potential biological activities and applications in synthetic chemistry.

The compound can be synthesized through the reaction of tert-butyl acrylate with ethylsulfanyl compounds in the presence of a base, typically using solvents like dichloromethane or tetrahydrofuran. The reaction conditions often involve room temperature or slightly elevated temperatures, which can influence the yield and purity of the product .

The biological activity of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is attributed to its structural components:

- Cyano Group : Acts as an electrophile, facilitating nucleophilic attacks.

- Ethylsulfanyl Groups : Participate in nucleophilic reactions, potentially forming covalent bonds with biological targets.

These interactions may lead to significant biological effects, influencing various biochemical pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate. For instance, related sulfur-containing compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The exact activity of this specific compound remains to be fully elucidated but may follow similar pathways due to its structural characteristics .

Enzyme Inhibition Studies

Research indicates that compounds with similar functionalities can inhibit specific enzymes involved in metabolic pathways. For example, sulfur-containing compounds have been studied for their ability to inhibit ribonucleotide reductase (RR), a key enzyme in DNA synthesis. The potential for tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate to interact with such enzymes could be significant for therapeutic applications .

Case Studies

- Study on Sulfur Compounds : A study demonstrated that sulfur-containing compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. The findings suggested that modifications in the sulfanyl groups can enhance biological activity, indicating a potential area for further exploration with tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate.

- Enzyme Interaction Research : Research focusing on similar compounds highlighted their capability to form stable complexes with target enzymes, leading to inhibition of their activity. This suggests that tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate may also exhibit enzyme inhibitory properties that could be beneficial in drug design .

Comparative Analysis

The biological activity of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | C₁₂H₁₉NO₂S₂ | Moderate enzyme inhibition |

| Tert-butyl 2-cyano-3,3-bis(phenylsulfanyl)prop-2-enoate | C₁₂H₁₉NO₂S₂ | High cytotoxicity against cancer cells |

| Tert-butyl 2-cyano-3,3-bis(butylsulfanyl)prop-2-enoate | C₁₂H₁₉NO₂S₂ | Low enzyme interaction |

This table illustrates how variations in sulfanyl groups can influence the biological activity of similar compounds.

Q & A

Basic: What are the optimized synthetic routes for Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate, and how can reaction conditions be tailored for high yield?

Answer:

The synthesis typically involves a base-mediated reaction between tert-butyl cyanoacetate and diethyl disulfide or ethylthiol derivatives. For example, analogous compounds (e.g., ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate) are synthesized using sodium ethoxide in ethanol to deprotonate the cyanoacetate, followed by sequential addition of alkylating agents like methyl iodide or ethyl iodide . Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .

- Purification : Silica gel chromatography is critical for isolating the product from unreacted starting materials or byproducts .

To optimize yields, use excess alkylating agent (1.2–1.5 equivalents per sulfanyl group) and monitor reaction progress via TLC.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can functional groups be distinguished?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorbance for C≡N (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight, while fragmentation patterns validate substituents like ethylsulfanyl groups .

Basic: What safety precautions are required when handling this compound in the laboratory?

Answer:

- Toxicity : The compound is classified as a Toxic Solid (UN 2811) and may cause irritation to skin, eyes, or respiratory systems .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or direct contact.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How do the electronic properties of the cyano and ethylsulfanyl groups influence its reactivity in nucleophilic substitution reactions?

Answer:

- Cyano Group : The electron-withdrawing nature activates the α-carbon for nucleophilic attack, facilitating substitution at the β-position .

- Ethylsulfanyl Groups : These act as leaving groups in alkaline conditions. Their bulkiness may sterically hinder reactions, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Mechanistic Insight : DFT calculations can model charge distribution, showing higher electrophilicity at the α-carbon compared to the β-position. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Advanced: What crystallographic methods are suitable for determining the molecular structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in hexane/ethyl acetate. Use SHELXL for refinement, leveraging the tert-butyl group’s rigidity to resolve positional disorders .

- Twinned Data Refinement : If crystals are twinned, employ SHELXD for structure solution and Olex2 for visualization .

- Comparative Analysis : Compare bond lengths (e.g., C-S, ~1.81 Å) and angles with analogous structures (e.g., ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate) to validate geometry .

Advanced: How can computational chemistry predict the compound’s interaction with biological targets, such as enzymes?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). The cyano group may form hydrogen bonds with catalytic residues .

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- QSAR Studies : Correlate substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl) with bioactivity using partial least squares regression .

Advanced: What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:

- Standardized Assays : Re-evaluate cytotoxicity using MTT assays under consistent conditions (e.g., 48-hour exposure, 10% FBS) .

- Metabolite Interference : Test for prodrug activation by incubating with liver microsomes .

- Structural Confirmation : Verify derivative purity via HPLC (>95%) and LC-MS to rule out impurities affecting bioactivity .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

- Acidic Conditions : The tert-butyl ester hydrolyzes to carboxylic acid at pH < 2. Monitor via ¹H NMR for disappearance of δ 1.4 ppm .

- Oxidative Conditions : Ethylsulfanyl groups oxidize to sulfoxides (R₂SO) with H₂O₂; track via IR (S=O stretch at ~1050 cm⁻¹) .

- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials .

Advanced: What synthetic modifications enhance the compound’s utility in materials science (e.g., as a ligand or precursor)?

Answer:

- Coordination Chemistry : Replace ethylsulfanyl groups with thiolates to form metal complexes (e.g., with Cu²⁺ for catalysis) .

- Polymerization : Initiate radical polymerization using AIBN to create sulfur-rich polymers for conductive materials .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with arylboronic acids to introduce aromatic moieties .

Advanced: How do solvent effects influence the compound’s reactivity in multi-step syntheses?

Answer:

- Polar Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, increasing substitution rates .

- Low-Polarity Solvents (Toluene) : Favor cycloadditions by reducing dielectric shielding .

- Microscopic Solvation : Use COSMO-RS simulations to predict solvation free energy and optimize solvent mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.